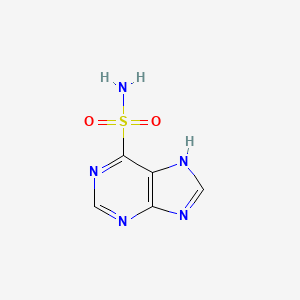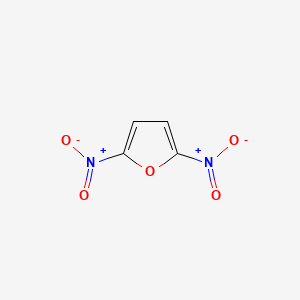
3(2H)-Pyridazinone, 5-ethenyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiazolidine derivatives, which are similar heterocyclic compounds, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . Another example is the synthesis of a related compound, “SIB-1508Y”, from nicotine in six steps .Molecular Structure Analysis
The molecular structure of “3(2H)-Pyridazinone, 5-ethenyl-” would be characterized by a pyridazinone ring with an ethenyl group attached. Pyridazinone is a six-membered heterocyclic compound with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “3(2H)-Pyridazinone, 5-ethenyl-” would depend on the specific conditions and reactants present. For example, thiazolidine motifs, which are similar to pyridazinone, show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis
The physical and chemical properties of “3(2H)-Pyridazinone, 5-ethenyl-” would depend on its specific molecular structure. For instance, a related compound, “5-Ethyltetrahydro-2-furanone”, has a molecular weight of 114.1424 .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “3(2H)-Pyridazinone, 5-ethenyl-” would depend on its specific properties. For example, a related compound, “Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-”, is recommended for use as laboratory chemicals and is advised against for food, drug, pesticide, or biocidal product use .
Orientations Futures
Propriétés
IUPAC Name |
4-ethenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-7-4-5/h2-4H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFJJIWKVDIWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70837401 | |
| Record name | 5-Ethenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70837401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 5-ethenyl- | |
CAS RN |
825634-15-9 | |
| Record name | 5-Ethenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70837401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)






![4H-Imidazo[2,1-c][1,4]benzoxazine](/img/structure/B3358843.png)




